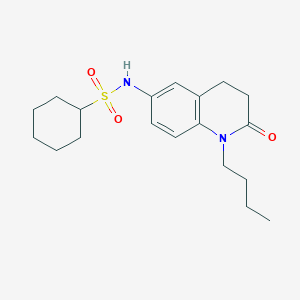![molecular formula C12H13N3O B2379891 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone CAS No. 1545165-11-4](/img/structure/B2379891.png)
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone, also known as DMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPE is a heterocyclic compound that contains both pyridine and imidazole rings. It has a molecular formula of C13H14N4O and a molecular weight of 242.28 g/mol.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound has been explored for its potential antifungal properties. Studies have synthesized and tested derivatives of this compound for their in vitro antifungal activity, showing moderate effectiveness against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata (Mamolo et al., 2003).
Antimicrobial Activity
Another significant application area is antimicrobial activity. For instance, derivatives of this compound have shown promising results in antimicrobial activity studies. A study synthesized a derivative and evaluated its antimicrobial activity, noting significant effectiveness with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon et al., 2011).
Antiviral Properties
Research has also been conducted on its antiviral properties. For example, derivatives were synthesized and tested for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, revealing potential utility in combating viral infections (Attaby et al., 2006).
Cytotoxicity and Cancer Research
This compound has been a focus in cancer research due to its cytotoxic properties. Various studies have synthesized derivatives and evaluated them for in vitro cytotoxicity against different human cancer cell lines, showing notable potential as anticancer agents (Alam et al., 2018).
DNA Binding and Cleavage Studies
The compound's derivatives have been investigated for their ability to bind to DNA and their potential in DNA cleavage, which is crucial in understanding drug interactions at the molecular level. Research shows these compounds can bind to DNA and exhibit nuclease activity, which might be important in developing new pharmaceuticals (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
1-[6-(4,5-dimethylimidazol-1-yl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)15(7-14-8)12-5-4-11(6-13-12)10(3)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWAHLDXCWZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

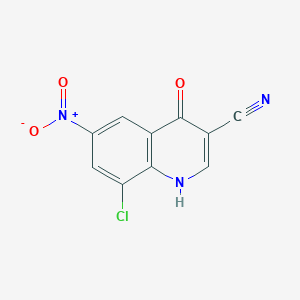
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
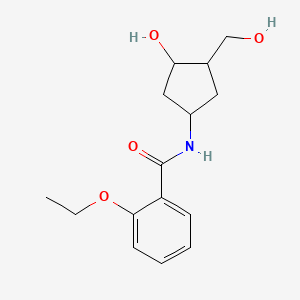
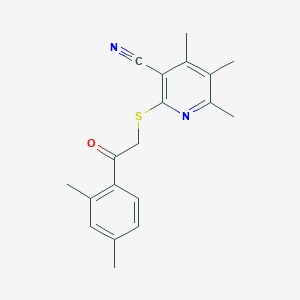
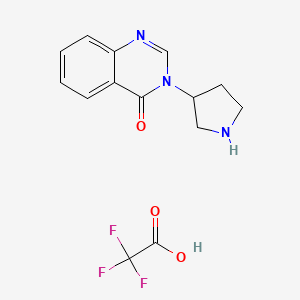
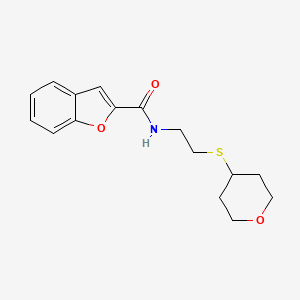
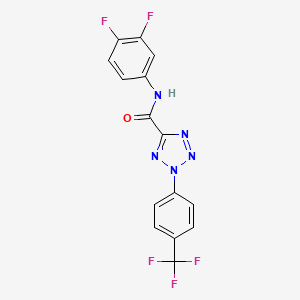
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2379819.png)
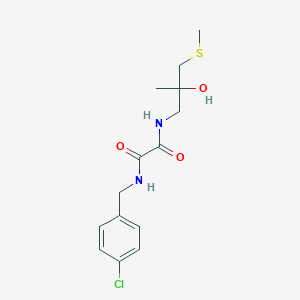
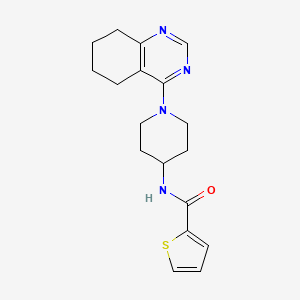
![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)
